molecular formula C17H24BrNO2 B8162222 tert-Butyl (3-(4-Bromophenyl)propyl)(cyclopropyl)carbamate

tert-Butyl (3-(4-Bromophenyl)propyl)(cyclopropyl)carbamate

Cat. No.: B8162222
M. Wt: 354.3 g/mol
InChI Key: UUCBXGGJLXWTAC-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4-Bromophenyl)propyl)(cyclopropyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclopropyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-Bromophenyl)propyl)(cyclopropyl)carbamate typically involves the reaction of 4-bromophenylpropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-(4-Bromophenyl)propyl)(cyclopropyl)carbamate can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl oxides.

    Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Bromophenyl oxides.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-Bromophenyl)propyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

  • tert-Butyl (4-Bromophenyl)carbamate
  • tert-Butyl (3-bromopropyl)carbamate
  • tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Comparison:

  • tert-Butyl (3-(4-Bromophenyl)propyl)(cyclopropyl)carbamate is unique due to the presence of both a cyclopropyl group and a bromophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
  • The cyclopropyl group can enhance the compound’s stability and binding affinity, making it more effective in certain applications.
  • The bromophenyl group allows for further functionalization through substitution reactions, providing versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl N-[3-(4-bromophenyl)propyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19(15-10-11-15)12-4-5-13-6-8-14(18)9-7-13/h6-9,15H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCBXGGJLXWTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC1=CC=C(C=C1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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